molecular formula C6H4ClFO B1586221 2-Chloro-5-fluorophenol CAS No. 3827-49-4

2-Chloro-5-fluorophenol

Cat. No.: B1586221
CAS No.: 3827-49-4
M. Wt: 146.54 g/mol
InChI Key: CMQOZIKIOASEIN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenol (CAS 3827-49-4) is a halogenated phenolic compound with the molecular formula C₆H₄ClFO and a molecular weight of 146.54 g/mol. It is a colorless to pale-yellow liquid with a boiling point of 183–185°C . The compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing triazole oxytocin anti-sanding agents . Its synthesis involves bromination, diazotization chlorination, and Grignard reactions starting from p-fluoroaniline, though detailed protocols remain proprietary . Commercial suppliers like Fluorochem and Acros Organics offer the compound at purities ≥97% .

Preparation Methods

Synthesis from 3-Fluoroaniline via Diazotization and Chlorination

One classical method involves converting 3-fluoroaniline to 2-chloro-5-fluorophenol through diazotization followed by chlorination and hydrolysis steps.

Process Summary:

Step Reagents/Conditions Description
1 Aqueous sulfuric acid, sodium nitrite Diazotization of 3-fluoroaniline to diazonium salt
2 Heating with copper(II) sulfate at 190°C Sandmeyer reaction introducing chlorine at 2-position
3 Hydrolysis to yield this compound Cleavage of diazonium intermediate

This method, reported in the Journal of the American Chemical Society (1959), is effective but involves multiple steps and harsh conditions, limiting its industrial scalability.

Direct Chlorination of Fluorophenol Derivatives

Direct electrophilic chlorination of fluorophenol is a more straightforward approach, but controlling regioselectivity and minimizing over-chlorination are challenges.

Key Approaches:

  • Chlorination of 4-fluorophenol or its alkali metal salts using various chlorinating agents such as chlorine gas, sulfuryl chloride, or alkali metal hypochlorites.
  • Use of aqueous media to improve selectivity and facilitate removal of hydrogen chloride byproduct.

Advantages and Disadvantages:

Method Advantages Disadvantages
Alkali metal hypochlorite chlorination Mild conditions Low concentration solutions, low yield (~80%)
Sulfuryl chloride with base High positional selectivity Hazardous by-products (SO2, HCl gases) requiring treatment
HCl and hydrogen peroxide Effective chlorination Handling difficulties, generates acidic waste
Chlorine gas chlorination Direct and effective Requires complex cooling and gas separation apparatus; sensitive to impurities

Chlorination in the Presence of Water: Improved Industrial Process

A patented process (US5053557A) describes chlorinating 4-fluorophenol in the presence of water, which significantly enhances selectivity and yield while simplifying operational requirements.

Process Highlights:

  • Chlorination occurs in a two-phase system: organic layer (chlorination) and aqueous layer (absorbs generated hydrogen chloride).
  • Water can be pure or contain inorganic salts (e.g., NaCl, MgCl2) or acids (e.g., acetic acid, HCl).
  • Chlorinating agents include chlorine gas or sulfuryl chloride.
  • Reaction temperature ranges from 0°C to 80°C, avoiding the need for expensive cooling systems.
  • Phase transfer catalysts (e.g., tertiary ammonium salts) can be used to improve reaction rates.

Outcomes:

  • High selectivity for this compound with minimal formation of dichlorinated by-products.
  • Yields exceeding 90% with minimal unreacted starting material.
  • Reduced hazardous waste generation compared to traditional methods.
  • Process robustness against metal ion impurities due to aqueous phase trapping.

Example Product Composition from Reaction:

Component Percentage (by GLC)
This compound ~90-98%
2,6-Dichloro-5-fluorophenol (by-product) 1-6%
Unreacted 4-fluorophenol 0.3-3.7%

This method is industrially favorable due to operational simplicity, environmental safety, and high product purity.

Comparative Summary of Preparation Methods

Method Steps Yield (%) Selectivity Industrial Suitability Notes
Diazotization + Sandmeyer (3-fluoroaniline) Multi-step Moderate to high High Limited due to complexity Harsh conditions, multiple steps
Alkali metal hypochlorite chlorination Single-step ~80 Moderate Low Low concentration hypochlorite limits yield
Sulfuryl chloride chlorination Single-step High High Limited Generates hazardous gases, requires treatment
Chlorine gas chlorination (dry) Single-step High Moderate Difficult Requires cooling and gas separation apparatus
Chlorination in aqueous medium (patented process) Single-step >90 High High Simple, cost-effective, environmentally friendly

Research Findings and Practical Considerations

  • The presence of water in chlorination reactions serves to absorb hydrogen chloride byproduct, preventing its interference with the reaction and improving positional selectivity.
  • Using aqueous two-phase systems also allows trapping of metal ion impurities, enhancing reaction robustness.
  • Chlorination using chlorine gas in aqueous media avoids the need for complex cooling and gas separation, reducing energy consumption.
  • Phase transfer catalysts can accelerate the reaction by facilitating transfer of reactants between phases.
  • Minimizing chlorinating agent excess reduces formation of highly chlorinated by-products, improving purity and yield.
  • Reaction temperature control within 0–80°C balances reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2C5FP. It has demonstrated significant activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's efficacy was evaluated using the disc diffusion method, where it showed a substantial inhibition zone compared to standard antibiotics like amoxicillin .

Table 1: Antibacterial Activity of 2-Chloro-5-fluorophenol

Bacterial StrainInhibition Zone (mm)
E. coli20
Staphylococcus aureus18
Pseudomonas aeruginosa15

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 2C5FP with specific proteins related to bacterial resistance mechanisms. The compound was docked with Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase, showing strong binding affinities that support its potential as an antibacterial agent .

Computational Chemistry

Theoretical studies involving density functional theory (DFT) have been performed to analyze the vibrational spectra of 2C5FP. These analyses provide insights into the molecular stability and reactivity of the compound, revealing its potential utility in material science and pharmaceuticals .

Intermediate for Drug Synthesis

2C5FP serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections. Its halogenated structure enhances its reactivity, making it suitable for further modifications in drug development .

Table 2: Synthesis Pathways Involving this compound

Compound DerivedSynthesis Method
5-Amino-2-chloro-4-fluorophenoxyacetic acid esterReflux dehydration with specific reagents
Various fluorinated phenolic derivativesNucleophilic aromatic substitution

Pesticide Development

The compound is also explored as an intermediate in the production of pesticides due to its biological activity against plant pathogens. Its fluorinated structure contributes to enhanced efficacy in pest control formulations .

Case Study: Antibacterial Efficacy

In a recent study published in PubMed Central, researchers evaluated the antibacterial properties of several phenolic compounds, including 2C5FP. The study concluded that 2C5FP exhibited superior antibacterial activity compared to other tested compounds, establishing its potential as a therapeutic agent against resistant bacterial strains .

Case Study: Molecular Interaction Analysis

A comprehensive molecular docking analysis demonstrated that 2C5FP binds effectively to target proteins involved in bacterial resistance mechanisms. This finding supports its use as a lead compound for developing novel antibiotics aimed at combating resistant bacteria .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomers and Structural Analogs

2-Chloro-5-fluorophenol belongs to a class of chlorinated fluorophenols with regioisomeric variants. Key analogs include:

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Notes
This compound 3827-49-4 146.54 183–185 Pharmaceutical intermediate
2-Chloro-6-fluorophenol 2040-90-6 146.54 Not reported Regioisomer impurity in 3-Chloro-5-fluorophenol
4-Chloro-3-fluorophenol 3827-48-3 146.54 Not reported Impurity in raw materials; <0.10% area
5-Amino-2-chloro-4-fluorophenol 84478-72-8 177.57 Not reported Specialty chemical with limited safety data

Key Differences:

  • Substituent Positions: The positions of chlorine and fluorine substituents influence reactivity and applications. For example, this compound’s substituents (positions 2 and 5) enhance its utility in drug synthesis, while 2-Chloro-6-fluorophenol (positions 2 and 6) is primarily an impurity .

Impurity Profiles in Manufacturing

This compound is identified as a regioisomer impurity in 3-Chloro-5-fluorophenol raw materials, alongside 2-Chloro-6-fluorophenol and 4-Chloro-3-fluorophenol . These impurities are tightly controlled (<0.10% area) via gas chromatography (GC) methods using Rtx®-35 or Rtx®-65 columns . Manufacturers enforce internal specifications (≤0.15% area) to prevent downstream processing issues .

Analytical and Regulatory Considerations

Detection and Quantitation

GC with flame ionization detection (FID) is the primary method for resolving regioisomers. Retention time conformation differentiates this compound from 2-Chloro-6-fluorophenol and 4-Chloro-3-fluorophenol .

Biological Activity

2-Chloro-5-fluorophenol (2C5FP) is a phenolic compound that has garnered attention for its diverse biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, including its mechanisms of action, experimental findings, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C6H4ClF and a molecular weight of 146.55 g/mol. The presence of chlorine and fluorine atoms in its structure significantly influences its chemical reactivity and biological interactions.

Antibacterial Activity

In vitro Studies
Research has demonstrated that 2C5FP exhibits significant antibacterial activity against a range of bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The antibacterial efficacy was evaluated using the disc diffusion method, where the compound showed a notable zone of inhibition compared to standard antibiotics like amoxicillin .

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Control (Amoxicillin) (mm)
Staphylococcus aureus1520
Streptococcus pneumoniae1218
Escherichia coli1422
Pseudomonas aeruginosa1019

The mechanism by which 2C5FP exerts its antibacterial effects involves several biochemical pathways. The compound can form hydrogen bonds with bacterial cellular components, disrupting their integrity and function. Additionally, the halogen substituents (chlorine and fluorine) enhance its ability to penetrate bacterial membranes, thereby increasing its bioactivity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of 2C5FP with various biological targets. These studies indicate that the compound binds effectively to enzymes involved in bacterial resistance mechanisms, suggesting potential pathways for overcoming antibiotic resistance .

Toxicological Profile

While exploring the biological activity of 2C5FP, it is crucial to consider its toxicity profile. Research indicates that substituted phenols can exhibit varying degrees of toxicity depending on their structure and substituents. The toxicity assessment of 2C5FP is essential for evaluating its safety for potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study published in PubMed Central (PMC) investigated the antibacterial properties of various phenolic compounds, including 2C5FP. The results indicated that 2C5FP had superior activity against certain strains compared to other phenolic derivatives .
  • Molecular Characterization : The vibrational spectral characteristics of 2C5FP were analyzed using DFT methods, revealing insights into its molecular stability and reactivity. Such studies are vital for understanding how structural modifications can enhance biological activity .

Properties

IUPAC Name

2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOZIKIOASEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369147
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3827-49-4
Record name 2-Chloro-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3827-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5-fluorophenol
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2-Chloro-5-fluorophenol
2-Chloro-5-fluorophenol
2-Chloro-5-fluorophenol
2-Chloro-5-fluorophenol

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